molecular formula C17H25NO3 B13679320 1-Boc-3-(4-methoxy-3-methylphenyl)pyrrolidine

1-Boc-3-(4-methoxy-3-methylphenyl)pyrrolidine

Cat. No.: B13679320
M. Wt: 291.4 g/mol
InChI Key: CMKITFMDVRWPDC-UHFFFAOYSA-N
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Description

1-Boc-3-(4-methoxy-3-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of base catalysts and solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-(4-methoxy-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products:

  • Oxidation of the methoxy group can yield 4-methoxy-3-methylbenzaldehyde or 4-methoxy-3-methylbenzoic acid.
  • Reduction of the Boc group yields 3-(4-methoxy-3-methylphenyl)pyrrolidine.
  • Substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

1-Boc-3-(4-methoxy-3-methylphenyl)pyrrolidine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-(4-methoxy-3-methylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule.

Comparison with Similar Compounds

  • 1-Boc-3-(3-methoxy-4-methylphenyl)pyrrolidine
  • 1-Boc-3-(4-methoxyphenyl)pyrrolidine
  • 1-Boc-3-(3-methylphenyl)pyrrolidine

Uniqueness: 1-Boc-3-(4-methoxy-3-methylphenyl)pyrrolidine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural specificity can lead to different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 3-(4-methoxy-3-methylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-12-10-13(6-7-15(12)20-5)14-8-9-18(11-14)16(19)21-17(2,3)4/h6-7,10,14H,8-9,11H2,1-5H3

InChI Key

CMKITFMDVRWPDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(C2)C(=O)OC(C)(C)C)OC

Origin of Product

United States

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